molecular formula C27H36ClFN4O3S2 B2725477 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1322253-72-4

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Katalognummer B2725477
CAS-Nummer: 1322253-72-4
Molekulargewicht: 583.18
InChI-Schlüssel: HNQIXYNXTDIBGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C27H36ClFN4O3S2 and its molecular weight is 583.18. The purity is usually 95%.
BenchChem offers high-quality 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radiolabeling and Biological Properties Evaluation

The development of fluorine-18-labeled 5-HT1A antagonists involved the synthesis of fluorinated derivatives of WAY 100635 using various acids, including 4-fluorobenzoic acid, among others. These compounds were radiolabeled with fluorine-18, and their biological properties were evaluated in rats, comparing them with [11C]carbonyl WAY 100635. Studies indicated that [18F]FCWAY and [18F]FBWAY had comparable pharmacokinetic properties and specific binding ratios to the reference compound, suggesting potential usefulness in assessing dynamic changes in serotonin levels and static measurement of 5-HT1A receptor distribution (Lang et al., 1999).

Carbonic Anhydrase Inhibition

Microwave-assisted synthesis of acridine-acetazolamide conjugates led to the investigation of their inhibition effects on human carbonic anhydrase isoforms hCA I, II, IV, and VII. These new compounds demonstrated inhibition in low micromolar and nanomolar ranges, with significant selectivity and potency against these isoforms. This suggests their potential in the development of therapeutic agents targeting various conditions mediated by carbonic anhydrase activity (Ulus et al., 2016).

Synthesis and Electrophysiological Activity Study

The synthesis of N-substituted-4-(1H-imidazol-1-yl)benzamides and their evaluation as selective class III agents revealed their potential in cardiac electrophysiological applications. These compounds exhibited comparable potency to sematilide, a clinical trial phase selective class III agent, indicating their viability as replacements for the methylsulfonylamino group to produce class III electrophysiological activity (Morgan et al., 1990).

Antimicrobial Activity of Fluorine-Containing Compounds

Research into the synthesis of fluorine-containing thiadiazolotriazinones as potential antibacterial agents highlighted the significance of fluorophenyl groups in enhancing biological activity. These compounds showed promising antibacterial activity, underscoring the role of fluorine atoms in developing new biologically active molecules (Holla et al., 2003).

Eigenschaften

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35FN4O3S2.ClH/c1-4-31(5-2)17-18-32(27-29-24-16-13-21(28)19-25(24)36-27)26(33)20-11-14-23(15-12-20)37(34,35)30(3)22-9-7-6-8-10-22;/h11-16,19,22H,4-10,17-18H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQIXYNXTDIBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.